2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE
Description
This compound is a sulfonamide-containing acetamide derivative characterized by a methyl-substituted benzene sulfonamide group linked to an acetamide backbone, with a pyridin-4-yl moiety as the terminal substituent.
Properties
IUPAC Name |
2-[methyl-(4-methylphenyl)sulfonylamino]-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-12-3-5-14(6-4-12)22(20,21)18(2)11-15(19)17-13-7-9-16-10-8-13/h3-10H,11H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQHWCDUOQAYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form methyl 4-methylbenzenesulfonamide. This intermediate is then reacted with pyridine-4-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure and composition .
Chemical Reactions Analysis
Types of Reactions
2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(N-METHYL4-METHYLBENZENESULFONAMIDO)-N-(PYRIDIN-4-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Variations
The compound’s activity and physicochemical properties are influenced by substituents on the benzene ring, sulfonamide group, and terminal aromatic moiety. Below is a comparative analysis with key analogs:
Structural and Functional Insights
- Pyridine vs. Quinoline Terminal Groups: Compounds with quinolin-6-yl substituents (e.g., (E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide, IC50 = 5.408 ) show reduced activity compared to pyridin-4-yl analogs, likely due to steric hindrance from the larger quinoline ring.
- Electron-Withdrawing Groups : Fluorine at the 5-position () enhances biochemical potency, possibly by stabilizing charge interactions in enzyme active sites .
Physicochemical Properties
- Solubility : The ethoxy group in ’s compound improves aqueous solubility compared to the methyl group in the target compound, which may limit its bioavailability .
- Molecular Weight : All analogs fall within the 300–400 g/mol range, adhering to Lipinski’s rule for drug-likeness.
Research Findings and Implications
- Biological Activity : Fluorinated derivatives () exhibit superior inhibitory activity, suggesting that halogenation is a viable strategy for optimizing this scaffold .
- Synthetic Accessibility : The N-methyl-4-methylbenzenesulfonamido core is synthetically tractable, enabling rapid diversification for structure-activity relationship (SAR) studies.
- Limitations : The target compound’s lack of polar groups may necessitate formulation adjustments for in vivo applications.
Biological Activity
2-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide group, which is known for its role in various pharmacological applications, particularly in antibacterial and antidiabetic therapies. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
IUPAC Name
- IUPAC Name : N-(pyridin-4-yl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide
The biological activity of 2-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)acetamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide moiety can mimic natural substrates, allowing it to inhibit or activate various biological pathways.
Key Mechanisms :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other sulfonamides, which often target dihydropteroate synthase in bacterial biosynthesis.
- Receptor Interaction : Its structure allows for potential interactions with neurotransmitter receptors, which could influence neurological pathways.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Antibacterial Activity : Similar compounds have shown significant antibacterial properties by inhibiting bacterial growth through enzyme inhibition.
- Antidiabetic Effects : Investigations suggest that this compound may influence glucose metabolism, making it a candidate for further studies in diabetes management.
- Anti-inflammatory Properties : The sulfonamide group is linked to anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
Recent studies have highlighted the compound's effectiveness in various biological assays:
-
In Vitro Studies :
- A study demonstrated that derivatives of sulfonamides exhibit competitive inhibition against tyrosinase, an enzyme involved in melanin production. The IC50 values were comparable to established inhibitors .
- Molecular docking studies revealed that the compound forms hydrogen bonds with critical residues in enzyme active sites, suggesting a strong binding affinity .
-
In Vivo Studies :
- Animal models treated with similar sulfonamide compounds showed reduced blood glucose levels, indicating potential antidiabetic activity. Further research is needed to confirm these effects specifically for 2-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)acetamide.
Comparative Analysis
The biological activity of 2-(N-Methyl-4-methylbenzenesulfonamido)-N-(pyridin-4-yl)acetamide can be compared with other known sulfonamide compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Sulfanilamide | Antibacterial | Dihydropteroate synthase inhibition |
| N-(3-Methylbutyl)acetamide | Antidiabetic | Glucose metabolism modulation |
| 2-(N-Methyl-N-pyridin-2-yl)ethanol | Neuroprotective | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
